molecular formula C17H18ClN3O4S B2977429 [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 1118814-32-6

[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2977429
CAS No.: 1118814-32-6
M. Wt: 395.86
InChI Key: PMKYNMGACNZUBY-UHFFFAOYSA-N
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Description

[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and multiple carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of thiophene-2-carboxylic acid with ethyl chloroformate to form an ester intermediate. This intermediate is then reacted with 2-chloropyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl groups can be reduced to amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The unique combination of the thiophene ring, pyridine ring, and multiple carbamoyl groups in [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate gives it distinct chemical and biological properties

Properties

IUPAC Name

[2-[ethyl-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-2-21(10-14(22)20-9-12-5-4-8-26-12)15(23)11-25-17(24)13-6-3-7-19-16(13)18/h3-8H,2,9-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKYNMGACNZUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CS1)C(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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